![molecular formula C11H18N2O3S2 B13745037 [3-(2-Sulfosulfanylethylamino)propylamino]benzene CAS No. 23563-75-9](/img/structure/B13745037.png)
[3-(2-Sulfosulfanylethylamino)propylamino]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(2-Sulfosulfanylethylamino)propylamino]benzene: is a chemical compound with the molecular formula C11H18N2O3S2 and a molecular weight of 290.402 g/mol. This compound is known for its unique structure, which includes a benzene ring substituted with a sulfosulfanylethylamino group and a propylamino group. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(2-Sulfosulfanylethylamino)propylamino]benzene typically involves the reaction of benzene derivatives with sulfosulfanylethylamine and propylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then purified using techniques such as distillation or chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [3-(2-Sulfosulfanylethylamino)propylamino]benzene can undergo oxidation reactions, where the sulfosulfanylethylamino group is oxidized to form sulfonic acid derivatives.
Reduction: The compound can also be reduced to form amine derivatives.
Substitution: Substitution reactions can occur at the benzene ring, where the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products:
Oxidation Products: Sulfonic acid derivatives.
Reduction Products: Amine derivatives.
Substitution Products: Halogenated or nitrated benzene derivatives.
Scientific Research Applications
Chemistry: In chemistry, [3-(2-Sulfosulfanylethylamino)propylamino]benzene is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in a wide range of chemical transformations.
Biology: The compound is used in biological research to study its effects on cellular processes. It has been shown to interact with specific proteins and enzymes, making it a valuable tool for understanding biochemical pathways.
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It has been studied for its antimicrobial and anticancer properties.
Industry: Industrially, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial processes.
Mechanism of Action
The mechanism of action of [3-(2-Sulfosulfanylethylamino)propylamino]benzene involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biochemical effects. The pathways involved in its mechanism of action include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
- [3-(2-Sulfosulfanylethylamino)propylamino]toluene
- [3-(2-Sulfosulfanylethylamino)propylamino]phenol
- [3-(2-Sulfosulfanylethylamino)propylamino]aniline
Comparison: Compared to these similar compounds, [3-(2-Sulfosulfanylethylamino)propylamino]benzene is unique due to its specific substitution pattern on the benzene ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
23563-75-9 |
|---|---|
Molecular Formula |
C11H18N2O3S2 |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
[3-(2-sulfosulfanylethylamino)propylamino]benzene |
InChI |
InChI=1S/C11H18N2O3S2/c14-18(15,16)17-10-9-12-7-4-8-13-11-5-2-1-3-6-11/h1-3,5-6,12-13H,4,7-10H2,(H,14,15,16) |
InChI Key |
QFQFUYYLEUQHTP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NCCCNCCSS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


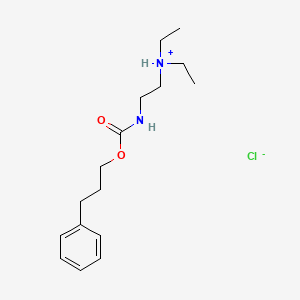
![[Isopropylidenebis(p-phenyleneoxy)]dipropanol](/img/structure/B13744977.png)
![Urea, N'-[[3-(isocyanatomethyl)cyclohexyl]methyl]-N-phenyl-N-[3-(trimethoxysilyl)propyl]-](/img/structure/B13744979.png)
![3-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-2-methyl-1-[4-(2-methylbutan-2-yl)phenyl]propan-1-one](/img/structure/B13744982.png)
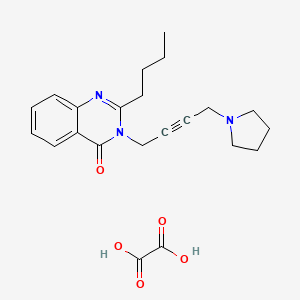


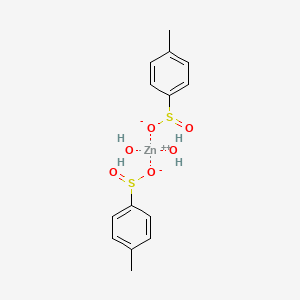

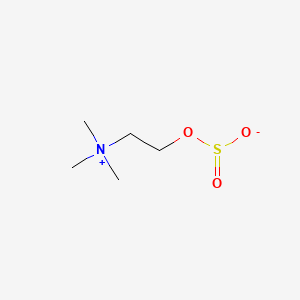

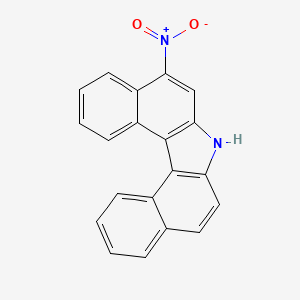
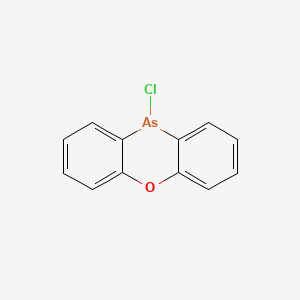
![diazanium;4-[2-(dodecanoylamino)ethoxy]-4-oxo-3-sulfonatobutanoate](/img/structure/B13745029.png)
